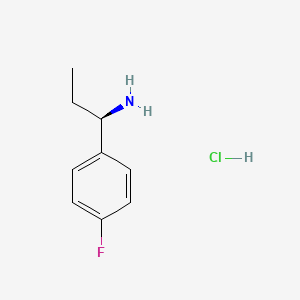

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOAOHJQSMWUAH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662536 | |

| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169576-95-7 | |

| Record name | (1R)-1-(4-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-Fluorophenyl)propylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine that serves as a valuable building block in pharmaceutical research and development. This document is intended to be a resource for researchers and scientists engaged in drug discovery and development, offering detailed information on the compound's characteristics, analytical methodologies, and a logical workflow for its characterization.

Chemical Properties and Structure

This compound is a chiral primary amine hydrochloride salt. The presence of a fluorine atom on the phenyl ring and a chiral center at the first carbon of the propyl chain confers specific properties that are of interest in medicinal chemistry. Fluorination can enhance metabolic stability and binding affinity, while the specific stereoisomer (1R) allows for stereoselective interactions with biological targets.

Chemical Structure

The structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride[1] |

| Molecular Formula | C₉H₁₃ClFN[1] |

| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl[1] |

| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1[1] |

| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N[1] |

| CAS Number | 1169576-95-7[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some data for the specific compound is available, other values are estimated based on structurally similar compounds like propylamine hydrochloride.

| Property | Value | Source |

| Molecular Weight | 189.66 g/mol [1] | Fluorochem |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Melting Point | Not available (Propylamine hydrochloride: 160-162 °C) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in water (based on propylamine hydrochloride) | N/A |

| pKa | Not available (amine pKa's are typically in the range of 9-11) | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies based on common organic synthesis and analytical chemistry techniques.

Synthesis

A common route for the synthesis of chiral amines like (1R)-1-(4-Fluorophenyl)propylamine involves the reductive amination of a corresponding ketone.

Protocol: Reductive Amination of 4'-Fluoropropiophenone

-

Reaction Setup: To a solution of 4'-fluoropropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a chiral amine source or a chiral auxiliary.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand) to stereoselectively reduce the imine to the desired (1R)-amine.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of all protons and their respective chemical environments. For this compound, one would expect to see signals corresponding to the aromatic protons (split due to fluorine coupling), the methine proton adjacent to the nitrogen and the phenyl ring, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

¹⁹F NMR (Fluorine NMR): A ¹⁹F NMR spectrum will show a signal for the fluorine atom, and its coupling to adjacent aromatic protons can further confirm the structure.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the compound.

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Procedure: A solution of the sample is injected onto the column, and the retention times of the two enantiomers are compared to those of a racemic standard to determine the enantiomeric excess (% ee).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a key chiral intermediate with significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative experimental protocols for its synthesis and analysis. The presented logical workflow for characterization offers a systematic approach for researchers to ensure the quality and integrity of this compound in their research endeavors. A thorough understanding and application of these principles are paramount for the successful utilization of this molecule in drug discovery and development.

References

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride CAS number and molecular weight

An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine of interest in pharmaceutical and neuroscience research. This document consolidates key chemical data, synthesis methodologies, and insights into its potential biological activities based on related compounds.

Chemical and Physical Data

This compound is a fluorinated derivative of phenylpropylamine. The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| CAS Number | 1169576-95-7 |

| Molecular Formula | C₉H₁₃ClFN |

| Molecular Weight | 189.66 g/mol |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |

| Synonyms | (R)-1-(4-Fluorophenyl)propan-1-amine hydrochloride |

Synthesis Protocols

Conceptual Asymmetric Synthesis Workflow

The enantioselective synthesis of chiral amines such as (1R)-1-(4-Fluorophenyl)propylamine can be approached through several established methodologies in asymmetric synthesis. One common strategy involves the asymmetric reduction of a corresponding ketimine or the use of chiral auxiliaries.

Below is a conceptual workflow illustrating a potential synthetic route.

Caption: Conceptual workflow for the asymmetric synthesis.

Detailed Methodologies for Key Conceptual Steps:

-

Step 1: Imine Formation: 4-Fluorobenzaldehyde would be reacted with propylamine in a suitable solvent, often with a dehydrating agent, to form the corresponding N-propylidene-1-(4-fluorophenyl)methanamine (an imine).

-

Step 2: Asymmetric Reduction: The key enantioselective step involves the reduction of the imine. This can be achieved using various methods:

-

Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands) under a hydrogen atmosphere.

-

Chiral Reducing Agents: Using stoichiometric amounts of a chiral borohydride reagent.

-

-

Step 3: Purification: The resulting (1R)-1-(4-Fluorophenyl)propylamine would be purified from the reaction mixture using standard techniques such as column chromatography.

-

Step 4: Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited. However, based on the pharmacology of structurally related fluorinated amphetamine analogues, its primary mechanism of action is likely centered on the modulation of monoamine neurotransmitter systems.

Interaction with Monoamine Transporters

Fluorinated amphetamine analogues are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] This interaction can lead to the inhibition of neurotransmitter reuptake and can also induce the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]

The position of the fluorine atom on the phenyl ring is a critical determinant of the compound's pharmacological profile.[1] For instance, 4-fluoroamphetamine (4-FA) is a non-selective releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine, whereas 2-fluoroamphetamine (2-FA) is more selective for catecholamines (dopamine and norepinephrine).[1] Given the para-position of the fluorine in (1R)-1-(4-Fluorophenyl)propylamine, it is plausible that it may exhibit activity across all three monoamine transporters.

Signaling Pathways

The primary signaling pathway affected by compounds that modulate monoamine transporters is the synaptic neurotransmission pathway. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, these compounds enhance the activation of their respective postsynaptic receptors.

Caption: Postulated mechanism of action at the synapse.

Potential Therapeutic and Research Applications

Given its structural similarity to other psychoactive compounds, this compound is a candidate for research in the following areas:

-

Neuroscience Research: As a tool to probe the function of monoamine systems and to study the structure-activity relationships of fluorinated phenethylamines.

-

Drug Development: As a scaffold or intermediate for the synthesis of novel therapeutic agents targeting neurological or psychiatric disorders. The enantiomerically pure nature of this compound makes it particularly valuable for developing drugs with improved selectivity and reduced off-target effects.

Conclusion

This compound is a chiral molecule with the potential for significant activity within the central nervous system, likely through the modulation of monoamine transporters. While specific biological data for this compound is not extensively published, the established pharmacology of related fluorinated amphetamines provides a strong basis for its potential applications in neuroscience and medicinal chemistry. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: Mechanism of Action of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine with a chemical structure suggestive of psychoactive properties.[1][2] Its core components, a phenethylamine backbone with a fluorine substitution on the phenyl ring and a propyl group, bear resemblance to known monoamine oxidase inhibitors (MAOIs) and monoamine reuptake inhibitors. The stereochemistry, specifically the (1R) configuration, is likely a critical determinant of its pharmacological activity and selectivity, a common feature among neurologically active small molecules.

Given its structural characteristics, this technical guide will explore two primary hypothesized mechanisms of action:

-

Inhibition of Monoamine Transporters (SERT, DAT, NET): Acting as a reuptake inhibitor, thereby increasing the synaptic concentrations of serotonin, dopamine, and/or norepinephrine.

-

Inhibition of Monoamine Oxidases (MAO-A and MAO-B): Preventing the degradation of monoamine neurotransmitters, leading to their increased availability.

Hypothesized Mechanism of Action 1: Inhibition of Monoamine Transporters

The structural similarity of this compound to known selective serotonin reuptake inhibitors (SSRIs) suggests it may bind to and inhibit the function of monoamine transporters. These transporters, located on the presynaptic membrane of neurons, are responsible for clearing neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters leads to an accumulation of neurotransmitters in the synapse, enhancing neurotransmission.

Signaling Pathway

Caption: Hypothesized inhibition of monoamine transporters by this compound.

Quantitative Data for Structurally Related Compounds

The following table presents binding affinity (Ki) and uptake inhibition (IC50) data for compounds structurally related to this compound. This data is intended to provide a reference for the potential potency and selectivity of the compound of interest.

| Compound | Target | Assay Type | Value | Units |

| Citalopram | SERT | Binding Affinity (Ki) | 1.8 | nM |

| DAT | Binding Affinity (Ki) | >10,000 | nM | |

| NET | Binding Affinity (Ki) | >10,000 | nM | |

| (S)-Citalopram | SERT | Binding Affinity (Ki) | 0.9 | nM |

| Fluoxetine | SERT | Uptake Inhibition (IC50) | 1.1 | nM |

| DAT | Uptake Inhibition (IC50) | 210 | nM | |

| NET | Uptake Inhibition (IC50) | 70 | nM |

Data is illustrative and sourced from various public databases and literature for analogous compounds.

Experimental Protocols

This protocol outlines a method to determine the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][4][5][6]

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin, dopamine, or norepinephrine transporter are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Conditions: The binding assay is performed in a 96-well plate in a total volume of 250 µL. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and a range of concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a fluorescence-based assay to measure the functional inhibition of monoamine transporters.[7][8][9][10][11]

Methodology:

-

Cell Plating: Cells stably expressing the transporter of interest (SERT, DAT, or NET) are plated in a 96- or 384-well black, clear-bottom plate and grown to confluence.

-

Compound Incubation: The cell culture medium is removed, and the cells are washed with buffer. The cells are then incubated with varying concentrations of the test compound for a short period.

-

Substrate Addition: A fluorescent substrate that is a known substrate of the transporter is added to each well.

-

Kinetic Reading: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is measured over time. The transport of the fluorescent substrate into the cells leads to an increase in fluorescence.

-

Data Analysis: The rate of uptake is determined from the kinetic read. The IC50 value for the test compound is calculated by plotting the percent inhibition of uptake against the log of the compound concentration.

Hypothesized Mechanism of Action 2: Inhibition of Monoamine Oxidases (MAO)

The phenethylamine scaffold of this compound is also present in many known monoamine oxidase inhibitors (MAOIs). MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine, leading to their degradation. Inhibition of MAO-A and/or MAO-B results in increased levels of these neurotransmitters in the brain.

Signaling Pathway

Caption: Hypothesized inhibition of monoamine oxidase by this compound.

Quantitative Data for Structurally Related Compounds

The following table provides IC50 values for known MAO inhibitors with structural similarities to the compound of interest.

| Compound | Target | IC50 Value | Units |

| Selegiline | MAO-B | 10 | nM |

| MAO-A | 2,100 | nM | |

| Clorgyline | MAO-A | 5 | nM |

| MAO-B | 1,500 | nM | |

| Tranylcypromine | MAO-A | 160 | nM |

| MAO-B | 230 | nM |

Data is illustrative and sourced from various public databases and literature for analogous compounds.

Experimental Protocols

This protocol describes a luminescent assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.[12][13][14][15]

Caption: Experimental workflow for the MAO-Glo™ assay.

Methodology:

-

Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B is diluted to the desired concentration in the appropriate assay buffer. The test compound is serially diluted to a range of concentrations.

-

Incubation: The MAO enzyme and the test compound are incubated together in a 96- or 384-well white plate for a defined period (e.g., 15 minutes) at room temperature to allow for any interaction.

-

Substrate Addition: A luminogenic MAO substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for a further period (e.g., 60 minutes) at room temperature.

-

Luminescence Detection: A luciferin detection reagent is added to each well. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.

-

Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the MAO activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests a mechanism of action involving the modulation of monoamine neurotransmitter systems. The two primary hypothesized mechanisms are the inhibition of monoamine transporters (SERT, DAT, NET) and the inhibition of monoamine oxidases (MAO-A, MAO-B). The provided experimental protocols offer robust methods for elucidating the precise mechanism, potency, and selectivity of this compound. Further in-depth studies, including in vitro binding and functional assays as detailed in this guide, are essential to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Researchers are encouraged to utilize these methodologies to generate empirical data and validate the hypothesized mechanisms of action.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. MAO-Glo™ Assay Protocol [promega.com]

- 13. promega.com [promega.com]

- 14. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 15. promega.com [promega.com]

A Comprehensive Technical Review of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific literature on (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This document summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral separation, and the known pharmacological profile of this compound, with a focus on its interaction with monoamine transporters and enzymes.

Chemical and Physical Properties

This compound is a chiral amine salt. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1][2][3] Basic information for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1169576-95-7 | [4] |

| Molecular Formula | C₉H₁₃ClFN | [4] |

| Molecular Weight | 189.66 g/mol | [4] |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | [4] |

| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | [4] |

Synthesis and Chiral Separation

The synthesis of this compound can be approached through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.

Experimental Protocol: General Reductive Amination

This protocol is a general method and may require optimization for the specific synthesis of 1-(4-Fluorophenyl)propylamine.

Materials:

-

4-Fluoropropiophenone

-

Amine source (e.g., ammonia or an ammonium salt)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)[5]

-

Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[5]

-

Acid (e.g., acetic acid) for imine formation catalysis[5]

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.

-

Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Introduce the reducing agent portion-wise while monitoring the reaction temperature.

-

Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N NaOH).[5]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.[5]

-

Purify the crude amine by flash column chromatography.[5]

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.

Chiral Separation

The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for similar compounds and may serve as a starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.[6]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond I column.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline separation.

-

Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

-

Temperature: Ambient temperature.

Procedure:

-

Prepare a standard solution of the racemic 1-(4-Fluorophenyl)propylamine hydrochloride in the mobile phase.

-

Inject the standard solution onto the chiral column.

-

Develop the chromatogram and identify the retention times of the two enantiomers.

-

Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between the two enantiomeric peaks.

-

Once the method is optimized, it can be used to determine the enantiomeric purity of the synthesized this compound.

dot

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat [mdpi.com]

- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1R)-1-(4-FLUOROPHENYL)-2-METHYLPROPYLAMINE-HCl synthesis - chemicalbook [chemicalbook.com]

- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring safe laboratory and manufacturing practices. This document synthesizes available data from safety data sheets and established toxicological testing protocols to offer a detailed resource.

Chemical and Physical Properties

This compound is a chiral amine salt. While detailed experimental data for this specific compound is not extensively published, the following table summarizes its known and predicted properties based on available safety data sheets and chemical structure.

| Property | Value | Reference |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | [1] |

| CAS Number | 1169576-95-7 | [1] |

| Molecular Formula | C9H13ClFN | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

| Appearance | light yellow solid | [2] |

| Purity | 97% | [1] |

| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | [1] |

| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | [1] |

| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from Fluorochem Safety Data Sheet.[1]

Toxicological Profile

| Exposure Route | Effect |

| Oral | Harmful if swallowed.[1] |

| Dermal | Causes skin irritation.[1] |

| Inhalation | May cause respiratory irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound are not published, this section outlines standard methodologies for assessing the key hazards identified. These protocols are based on established guidelines and can be adapted for the evaluation of this compound.

Skin Irritation Testing

The potential for skin irritation is a key hazard. The following workflow outlines a typical in vitro skin irritation test using reconstructed human epidermis (RhE) models, which is a validated alternative to traditional animal testing.

Eye Irritation Testing

For assessing serious eye irritation, the Bovine Corneal Opacity and Permeability (BCOP) test is a widely accepted in vitro method. The workflow for this assay is detailed below.

Respiratory Irritation Assessment

Assessing respiratory irritation potential often involves a tiered approach, starting with in vitro methods and potentially moving to in vivo studies if necessary. The following diagram illustrates the logical relationship in this assessment.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following procedures should be followed in the event of an emergency.

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste materials should be handled by a licensed waste disposal company.

Conclusion

This compound is a chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. Adherence to the safety protocols, proper use of personal protective equipment, and appropriate emergency preparedness are essential for mitigating risks associated with its use in research and development. This guide provides a foundation for safe handling practices; however, it is crucial to consult the specific Safety Data Sheet and conduct a thorough risk assessment before use.

References

Discovery and background of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest within the scientific community, primarily as a versatile building block in the synthesis of more complex molecules for pharmaceutical and neuroscience research. This technical guide provides a comprehensive overview of its background, synthesis, and physicochemical properties based on available scientific literature and chemical data. While specific pharmacological data for this compound is limited in the public domain, this document explores its potential applications and mechanism of action based on the broader class of fluorinated phenylethylamine derivatives.

Introduction

This compound belongs to the class of chiral phenylethylamines. The presence of a fluorine atom on the phenyl ring and a propyl group attached to the stereocenter distinguishes it from other compounds in this class. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The specific (1R) stereochemistry is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

While not a widely studied compound on its own, (1R)-1-(4-Fluorophenyl)propylamine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders. Its structural motifs are found in molecules designed to interact with neurotransmitter systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its free base form is presented in Table 1.

| Property | This compound | (1R)-1-(4-Fluorophenyl)propylamine (Free Base) | Reference |

| Molecular Formula | C₉H₁₃ClFN | C₉H₁₂FN | [1][2] |

| Molecular Weight | 189.66 g/mol | 153.20 g/mol | [1][2] |

| CAS Number | 1169576-95-7 | 239105-45-4 | [1][2] |

| Appearance | White to creamy-white crystalline powder (typical for similar compounds) | Not specified | [1] |

| Purity (Typical) | ≥97% | Not specified | [1] |

| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride | (1R)-1-(4-fluorophenyl)propan-1-amine | [1][2] |

| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N | BWZFVQWUKNCKQL-SECBINFHSA-N | [1][2] |

| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl | CC--INVALID-LINK--C1=CC=C(F)C=C1 | [1][2] |

Synthesis and Chiral Resolution

The synthesis of this compound involves the creation of the racemic mixture followed by chiral resolution, or through an asymmetric synthesis approach that directly yields the desired enantiomer.

General Synthesis Pathway

A common route to synthesize 1-(4-fluorophenyl)propylamine is through the reductive amination of 4-fluoropropiophenone. This process is illustrated in the following workflow diagram.

Caption: General workflow for the synthesis of racemic 1-(4-Fluorophenyl)propylamine HCl.

Chiral Resolution

Classical chiral resolution is a widely used method to separate enantiomers.[3] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)

-

Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3]

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can facilitate this process.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

HCl Salt Formation: Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble with HCl gas or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

-

Purification: The resulting this compound can be further purified by recrystallization.

The efficiency of chiral resolution can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[4]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. Several methods can be employed for the asymmetric synthesis of chiral amines.

Experimental Protocol: Asymmetric Reduction of an Imine Intermediate (Conceptual)

This method involves the use of a chiral catalyst to stereoselectively reduce the imine formed from 4-fluoropropiophenone and an ammonia source.

-

Imine Formation: In an inert atmosphere, react 4-fluoropropiophenone with an ammonia source in a suitable aprotic solvent.

-

Asymmetric Reduction: To the in-situ generated imine, add a chiral catalyst system. A common example is a transition metal catalyst (e.g., Iridium) with a chiral phosphine ligand. The reduction is then carried out under a hydrogen atmosphere.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated and purified.

-

HCl Salt Formation: The resulting (1R)-1-(4-fluorophenyl)propylamine is converted to its hydrochloride salt as described previously.

The logical relationship for selecting a synthesis method is depicted in the diagram below.

Caption: Decision tree for the synthesis of the target compound.

Potential Pharmacological Significance and Mechanism of Action

Structural Analogy to Known CNS-Active Agents

Many CNS-active drugs, including antidepressants and psychostimulants, are based on the phenylethylamine scaffold. The introduction of a fluorine atom can significantly alter the pharmacological profile of these molecules. For instance, fluorination can impact receptor binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action

Based on its structure, (1R)-1-(4-Fluorophenyl)propylamine could potentially interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It may also exhibit affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.

The potential interaction with monoamine transporters could lead to a modulation of synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic medications.

The hypothetical signaling pathway modulation is illustrated below.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride stands as a critical chiral building block in the landscape of modern pharmaceutical development. Its stereospecific structure is integral to the synthesis of complex, high-value therapeutic agents, particularly those designed for targeted interactions with biological systems. This guide delves into the core research applications of this compound, providing a technical overview of its role in the synthesis of selective estrogen receptor modulators (SERMs) and detailing the pharmacological profile of a key derivative, Afimoxifene.

Core Application: A Chiral Scaffold for Selective Estrogen Receptor Modulators (SERMs)

This compound's primary application lies in its use as a chiral intermediate for the synthesis of pharmacologically active molecules. The specific spatial arrangement of the amine and the fluorophenyl group is leveraged to construct compounds with high stereochemical purity, which is often crucial for potent and selective biological activity.

One of the most significant classes of drugs synthesized from precursors like (1R)-1-(4-Fluorophenyl)propylamine are the Selective Estrogen Receptor Modulators (SERMs). These compounds exhibit tissue-selective agonist or antagonist activity at estrogen receptors (ERs), making them vital in the treatment of hormone-sensitive cancers, such as certain types of breast cancer, and in the management of postmenopausal osteoporosis.

Case Study: Afimoxifene (4-hydroxytamoxifen) - A Potent SERM

Afimoxifene, the active metabolite of the widely used breast cancer drug tamoxifen, serves as a prime example of a therapeutic agent whose structure and function are reliant on the principles of stereochemistry inherent to building blocks like this compound.[1][2][3] Afimoxifene is a SERM that demonstrates a higher affinity for the estrogen receptor than tamoxifen itself.[1][3]

Mechanism of Action and Signaling Pathway

Afimoxifene exerts its therapeutic effect by competitively binding to estrogen receptors (ERα and ERβ).[4][5] In estrogen receptor-positive (ER+) breast cancer cells, the binding of estradiol to ERα triggers a conformational change, leading to receptor dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of genes that promote cell proliferation.[6][7]

Afimoxifene acts as an antagonist in breast tissue by binding to the ER and inducing a different conformational change.[1][8] This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription, thereby blocking the proliferative signal of estrogen and inhibiting tumor growth.[2][6] In addition to its action on ERs, afimoxifene has also been identified as an agonist of the G protein-coupled estrogen receptor (GPER).[4][5]

Quantitative Pharmacological Data

The efficacy of a SERM is directly related to its binding affinity for the estrogen receptor and its ability to modulate receptor activity. The following tables summarize key quantitative data for Afimoxifene.

| Compound | Target | Binding Affinity (Relative to Estradiol=100) | Reference |

| Afimoxifene | ERα | 100.1 | [9] |

| Tamoxifen | ERα | 3 | [9] |

| Afimoxifene | GPER | 100-1000 nM (Agonist) | [4][5] |

| Cell Line | Compound | IC50 (µM) | Notes | Reference |

| MCF-7 (ER+) | Idoxifene | 6.5 ± 0.6 | A related SERM | [10] |

| Tamoxifen-Resistant (TAM-R) | Idoxifene | 9.6 ± 0.5 | A related SERM | [10] |

| MCF-7 (ER+) | Toremifene | 18.9 ± 4.1 | A related SERM | [10] |

| Tamoxifen-Resistant (TAM-R) | Toremifene | 13.7 ± 1.2 | A related SERM | [10] |

| MCF-7 (ER+) | Raloxifene | 13.7 ± 0.3 | A related SERM | [10] |

| Tamoxifen-Resistant (TAM-R) | Raloxifene | 15.7 ± 0.7 | A related SERM | [10] |

Key Experimental Protocols

The evaluation of SERM activity involves a series of in vitro and in vivo assays designed to quantify their binding affinity, anti-proliferative effects, and tissue-specific estrogenic/anti-estrogenic properties.

In Vitro: Cell Viability Assessment (MTT Assay)

The anti-proliferative activity of SERMs like Afimoxifene is commonly determined using a cell viability assay, such as the MTT assay, on ER-positive breast cancer cell lines (e.g., MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the SERM (e.g., Afimoxifene) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the compound to exert its effects.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.[7]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader (e.g., at 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the viability against the logarithm of the drug concentration and performing a non-linear regression analysis.[7]

In Vivo: Uterotrophic Assay in Rats

The uterotrophic assay is a standard in vivo method to assess the estrogenic and anti-estrogenic effects of a compound on the uterus of immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature or ovariectomized female rats are used to minimize the influence of endogenous estrogens.

-

Dosing: Animals are treated with the test compound (e.g., Afimoxifene), a positive control (e.g., estradiol), and a vehicle control for a defined period (e.g., 3-7 days).

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet weight).

-

Data Analysis: An increase in uterine wet weight compared to the vehicle control indicates an estrogenic (agonist) effect. An inhibition of the estradiol-induced increase in uterine weight indicates an anti-estrogenic (antagonist) effect.[11]

Conclusion

This compound is a quintessential example of a chiral building block that is indispensable for the asymmetric synthesis of modern pharmaceuticals. Its utility is not in its own biological activity, but in providing a stereochemically defined framework for the construction of potent and selective drugs. The case of Afimoxifene highlights how such a seemingly simple starting material can be elaborated into a highly effective therapeutic agent that modulates a critical signaling pathway in cancer biology. For researchers in drug discovery and development, a deep understanding of the applications of such chiral intermediates is fundamental to the design and synthesis of the next generation of targeted therapies.

References

- 1. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]

- 2. What is Afimoxifene used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Afimoxifene - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Elucidating Binding Sites and Affinities of ERα Agonists and Antagonists to Human Alpha-Fetoprotein by In Silico Modeling and Point Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 10. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search for spectroscopic data (NMR and IR) for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, specific experimental spectra and detailed peak assignments for this particular compound are not publicly available at this time. This guide will, therefore, provide a foundational understanding of the expected spectroscopic characteristics based on the known structure and data from analogous compounds. Furthermore, it outlines the standardized experimental protocols and data analysis workflows employed in such spectroscopic investigations.

Predicted Spectroscopic Data

The chemical structure of this compound dictates a unique spectroscopic fingerprint. While exact values are pending experimental verification, the following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data.

Predicted ¹H NMR Data

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.0 - 4.3 | Triplet/Multiplet | 1H | Methine proton (CH-NH₃⁺) |

| ~ 1.7 - 2.0 | Multiplet | 2H | Methylene protons (CH₂) |

| ~ 0.9 - 1.2 | Triplet | 3H | Methyl protons (CH₃) |

| Variable (broad) | Singlet | 3H | Ammonium protons (NH₃⁺) |

Predicted ¹³C NMR Data

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Solvent peak referenced to TMS

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C-F of the aromatic ring |

| ~ 135 - 140 | Quaternary aromatic carbon |

| ~ 128 - 132 (d, ³JCF) | Aromatic CH ortho to Fluorine |

| ~ 115 - 118 (d, ²JCF) | Aromatic CH meta to Fluorine |

| ~ 55 - 60 | Methine carbon (CH-NH₃⁺) |

| ~ 25 - 30 | Methylene carbon (CH₂) |

| ~ 10 - 15 | Methyl carbon (CH₃) |

Predicted IR Data

Sample Preparation: KBr pellet or Nujol mull

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 (broad) | Strong | N-H stretching (Ammonium salt) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1600 | Medium | N-H bending (Amine salt) |

| ~ 1510, 1470 | Strong | C=C stretching (Aromatic ring) |

| ~ 1230 | Strong | C-F stretching |

| ~ 830 | Strong | C-H out-of-plane bending (para-substituted ring) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then integrated, and chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Visualizing the Analytical Workflow

The process of spectroscopic analysis, from sample handling to final data interpretation, can be visualized as a logical workflow.

Caption: Logical workflow for spectroscopic analysis.

The following diagram illustrates the chemical structure and the key correlations for the expected NMR and IR data.

An In-depth Technical Guide on the Solubility and Stability of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and an exploration of potential degradation pathways. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of pharmaceutical science with data for structurally similar compounds to provide a robust predictive framework.

Physicochemical Properties

This compound is the hydrochloride salt of the chiral amine (1R)-1-(4-Fluorophenyl)propylamine. The presence of the hydrochloride moiety significantly influences its physical and chemical characteristics compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClFN | [1] |

| Molecular Weight | 189.66 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| pKa | Not available |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As an amine hydrochloride, this compound is expected to exhibit significantly higher aqueous solubility compared to its free base form due to the ionic nature of the salt.[2][3] The solubility is anticipated to be pH-dependent, with higher solubility in acidic to neutral conditions where the amine remains protonated.

Predicted Solubility in Various Solvents

The following table presents predicted solubility data for this compound in a range of common pharmaceutical solvents. Note: This data is illustrative and not based on experimental results for this specific compound.

| Solvent | Predicted Solubility (mg/mL) at 25°C |

| Water | > 100 |

| Phosphate Buffered Saline (pH 7.4) | > 100 |

| 0.1 N HCl | > 100 |

| Methanol | 50 - 100 |

| Ethanol | 20 - 50 |

| Dichloromethane | < 1 |

| Hexane | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Analysis: The solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) of the compound in the saturated solution.

Stability Assessment

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[4] The primary degradation pathways for amine-containing compounds include oxidation and hydrolysis.[5][6][7]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The amine group can be susceptible to oxidation, potentially leading to the formation of corresponding imines, oximes, or other oxidative degradation products. This can be catalyzed by light, heat, or trace metals.[5]

-

Hydrolysis: While the amine hydrochloride salt itself is stable against hydrolysis, under certain pH and temperature conditions, the molecule could undergo degradation, although this is generally less common for simple amines compared to esters or amides.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are essential to determine the need for light-protective packaging.[8]

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to accelerate the degradation process, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photodegradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

At each time point, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Data Analysis: The results will indicate the percentage of degradation under each stress condition and provide mass spectral data for the identification of degradation products.

Visualization of Related Pathways

While specific signaling pathways for this compound are not well-documented, its structural similarity to amphetamine suggests it may interact with similar biological targets. The metabolic pathway of amphetamine provides a relevant model for understanding potential biotransformation routes.

Caption: Metabolic pathway of amphetamine, a structurally related compound.

This diagram illustrates the major metabolic transformations of amphetamine, including aromatic hydroxylation, aliphatic hydroxylation, and oxidative deamination, which are catalyzed by enzymes such as CYP2D6.[9][10][11] These pathways lead to the formation of both active and inactive metabolites.[12][13]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. iipseries.org [iipseries.org]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 7. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The metabolic fate of amphetamine in man and other species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis is presented as a multi-step process commencing from the corresponding ketone. Both a chemo-catalytic reduction approach to the intermediate alcohol and a direct biocatalytic amination route are described.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformation steps. Data for closely related substrates are included to provide an expected range for yield and enantioselectivity, as specific data for the target molecule is not always available in the literature.

| Step | Method | Substrate | Catalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Reduction | CBS Reduction | Propiophenone (analogous ketone) | (R)-2-Methyl-CBS-oxazaborolidine | (R)-1-Phenylpropan-1-ol | >95 | >96 | [1] |

| Biocatalytic Reduction | KRED | 1-(4-Fluorophenyl)ethanone (analogous ketone) | Lactobacillus brevis ADH | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | [1] |

| Biocatalytic Amination | Transaminase | Prositagliptin Ketone (pharmaceutical intermediate) | Engineered Transaminase | Sitagliptin (chiral amine) | High | >99.95 | [2] |

| Hydrochloride Salt Formation | Acid-Base Reaction | Amine | HCl | Amine Hydrochloride | Quantitative | N/A | [3] |

Experimental Protocols

Two primary synthetic routes are detailed below. Route 1 proceeds via a chiral alcohol intermediate, while Route 2 employs a direct biocatalytic amination.

Route 1: Chemo-catalytic Reduction and Subsequent Amination

This route involves the asymmetric reduction of 1-(4-fluorophenyl)propan-1-one to (1R)-1-(4-fluorophenyl)propan-1-ol, followed by conversion to the amine and formation of the hydrochloride salt.

Step 1a: Asymmetric Reduction of 1-(4-fluorophenyl)propan-1-one using a CBS Catalyst

This protocol is adapted from general procedures for Corey-Bakshi-Shibata (CBS) reductions.[1]

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq. of a 1 M solution in toluene) to anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while stirring.

-

After stirring for 15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R)-1-(4-fluorophenyl)propan-1-ol.

-

Purify the product by flash column chromatography.

Step 1b: Biocatalytic Reduction of 1-(4-fluorophenyl)propan-1-one using a Ketoreductase (KRED)

This method offers a green alternative with high enantioselectivity.[1]

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Ketoreductase (KRED) enzyme preparation (e.g., from Lactobacillus brevis)

-

NADP⁺ or NAD⁺ cofactor

-

Isopropanol (for cofactor regeneration)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

-

Add the KRED enzyme preparation.

-

Add the cofactor (e.g., NADP⁺) to a final concentration of approximately 1 mM.

-

Add isopropanol (e.g., 5-10% v/v) for cofactor regeneration.

-

Add 1-(4-fluorophenyl)propan-1-one to the desired concentration (e.g., 10-50 mM).

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (1R)-1-(4-fluorophenyl)propan-1-ol.

Step 2: Conversion of (1R)-1-(4-fluorophenyl)propan-1-ol to (1R)-1-(4-Fluorophenyl)propylamine

This can be achieved through various methods, such as conversion to an azide followed by reduction.

Materials:

-

(1R)-1-(4-fluorophenyl)propan-1-ol

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Toluene

-

Triphenylphosphine (PPh₃)

-

Water

Procedure (Mitsunobu-like azidation followed by Staudinger reduction):

-

Dissolve (1R)-1-(4-fluorophenyl)propan-1-ol (1 eq.) in anhydrous toluene.

-

Add DPPA (1.2 eq.) and DBU (1.2 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer and concentrate to obtain the crude azide.

-

Dissolve the crude azide in THF/water.

-

Add PPh₃ (1.2 eq.) and heat the reaction to reflux.

-

After the reaction is complete, cool to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous layer with diethyl ether to remove triphenylphosphine oxide.

-

Basify the aqueous layer with NaOH and extract the product amine with dichloromethane.

-

Dry the organic layer and concentrate to yield (1R)-1-(4-fluorophenyl)propylamine.

Step 3: Formation of this compound

A general procedure for forming the hydrochloride salt.[3]

Materials:

-

(1R)-1-(4-fluorophenyl)propylamine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated HCl

Procedure:

-

Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of HCl solution in diethyl ether with stirring.

-

A precipitate of the hydrochloride salt will form.

-

Continue stirring in the cold for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Route 2: Direct Biocatalytic Asymmetric Amination

This modern approach uses a transaminase enzyme to directly convert the ketone to the chiral amine, offering a more atom-economical and efficient process.[2][4]

Materials:

-

1-(4-fluorophenyl)propan-1-one

-

Transaminase (TAm) enzyme preparation

-

Isopropylamine or Alanine (as the amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate or TRIS-HCl, pH 7.5-8.5)

Procedure:

-

In a reaction vessel, prepare a buffered solution containing the PLP cofactor (e.g., 1 mM).

-

Add the transaminase enzyme.

-

Add the amine donor (e.g., isopropylamine) in excess.

-

Add the substrate, 1-(4-fluorophenyl)propan-1-one.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with agitation.

-

Monitor the formation of the chiral amine by HPLC.

-

Upon completion, adjust the pH to basic (e.g., pH > 10) with NaOH to facilitate extraction.

-

Extract the product amine with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Dry the organic layer and concentrate to yield crude (1R)-1-(4-fluorophenyl)propylamine.

-